molecular formula C16H10BrCl2N B8375319 6-Bromo-2,4-dichloro-8-methyl-3-phenylquinoline

6-Bromo-2,4-dichloro-8-methyl-3-phenylquinoline

Cat. No.: B8375319
M. Wt: 367.1 g/mol
InChI Key: PLAJNHFAHDEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,4-dichloro-8-methyl-3-phenylquinoline is a useful research compound. Its molecular formula is C16H10BrCl2N and its molecular weight is 367.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10BrCl2N

Molecular Weight

367.1 g/mol

IUPAC Name

6-bromo-2,4-dichloro-8-methyl-3-phenylquinoline

InChI

InChI=1S/C16H10BrCl2N/c1-9-7-11(17)8-12-14(18)13(16(19)20-15(9)12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PLAJNHFAHDEQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2Cl)C3=CC=CC=C3)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-phenylmalonic acid (7.62 g, 42.3 mmol) and POCl3 (32.8 mL, 352 mmol) was stirred at reflux (130° C. aluminum block temp) for 10 min, and the resulting homogeneous yellow solution was cooled on an ice bath. 4-Bromo-2-methylaniline (6.56 g, 35.2 mmol) was added in one portion and the mixture was refluxed for 2 hours. The dark solution was allowed to cool to room temperature and was diluted with DCM (70 mL) and ice (100 mL), and stirred under ambient conditions for ˜5-10 min at which point exothermic POCl3 hydrolysis commenced (ice bath cooling), and was then stirred at room temperature for another 30 min. The light yellow aqueous layer was extracted with DCM (1×30 mL), and the combined dark homogeneous organic layers were dried (Na2SO4), filtered, and concentrated with silica gel. The silica-adsorbed residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to provide the title compound as an off-white solid.
Quantity
7.62 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2-phenylmalonic acid (7.62 g, 42.3 mmol) and POCl3 (32.8 mL, 352 mmol) was stirred at reflux (130° C.) for 10 minutes, and the resulting homogeneous yellow solution was cooled in an ice bath. 4-Bromo-2-methylaniline (6.56 g, 35.2 mmol) was added in one portion and the mixture was refluxed for 2 hours. The dark solution was allowed to cool to room temperature and was diluted with DCM (70 mL) and ice (100 mL), and stirred at room temperature for ˜5-10 minutes at which point exothermic POCl3 hydrolysis commenced (ice bath cooling), and was then stirred at room temperature for another 30 minutes. The light yellow aqueous layer was extracted with DCM (1×30 mL), and the combined dark homogeneous organic layers were dried (Na2SO4), filtered, and concentrated with silica gel. The silica-adsorbed residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to provide the title compound as an off-white solid.
Quantity
7.62 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Four

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